3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione
Description
This compound is a heterocyclic organic molecule featuring a benzothiazole-1,1-dione core fused with a methyl-substituted pyrrolidine-pyrrolo[3,2-d]pyrimidine system. The benzothiazole moiety is sulfonated at the 1,1-positions, while the pyrrolidine ring is substituted with a methyl group and linked to a 6-methyl-pyrrolo[3,2-d]pyrimidine scaffold. The compound’s complexity arises from its fused bicyclic systems and stereoelectronic interactions, which influence its solubility, stability, and binding affinity.
Properties
IUPAC Name |
N-methyl-N-[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-9-15-17(22-12)19(21-11-20-15)25-8-7-13(10-25)24(2)18-14-5-3-4-6-16(14)28(26,27)23-18/h3-6,9,11,13,22H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJNQVFFFZTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole core, followed by the introduction of the pyrrolidinyl and pyrrolopyrimidinyl groups through nucleophilic substitution and cyclization reactions. Common reagents used in these steps include thionyl chloride, sodium hydride, and various amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and various nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs (e.g., fused pyrrolo-pyrimidine or benzothiazole systems) and are compared based on synthetic routes, physicochemical properties, and substituent effects:
Key Differences
Core Heterocycles: The target compound combines benzothiazole-1,1-dione with pyrrolo[3,2-d]pyrimidine, creating a planar, electron-deficient system. 6-(3-Methylbenzyl)isothiazolo-pyrimidine-dione replaces benzothiazole with isothiazole, altering redox properties and hydrogen-bonding capacity .
Comparatively, 5-(4-methoxyphenyl) derivatives (e.g., compound 12 in ) leverage methoxy groups for enhanced lipophilicity and membrane permeability.
Synthetic Accessibility: The target compound likely requires intricate multi-step synthesis, including cyclization (e.g., using ethanol/sodium acetate for heterocycle formation, as in ). In contrast, commercial analogues like 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine are more readily available but lack the sulfone functionality critical for specific binding interactions .
Research Findings and Implications
- Kinase Inhibition: The target compound’s benzothiazole-1,1-dione group mimics ATP-binding motifs in kinases, similar to FDA-approved kinase inhibitors. However, its bulkier pyrrolo-pyrimidine system may reduce off-target effects compared to simpler triazolothiadiazinones (e.g., compound 6 in ).
- Synthetic Challenges : The compound’s stereochemistry and fused rings pose challenges in enantioselective synthesis, necessitating advanced techniques like chiral HPLC or asymmetric catalysis, unlike less complex analogues .
Biological Activity
3-[methyl(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione is a complex organic compound with potential biological activities. Its structure combines various pharmacologically relevant moieties, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.47 g/mol. The compound features a benzothiazole core linked to a pyrrolidinyl and pyrrolopyrimidine structure, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of certain kinases or transcription factors involved in cellular signaling pathways. This interaction can modulate various biological processes, including cell proliferation and inflammation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Research indicates that derivatives of this compound may possess similar or enhanced COX-II inhibitory effects compared to established anti-inflammatory drugs like Celecoxib .
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Study on COX Inhibition : A study focused on the synthesis of benzothiazole derivatives revealed that modifications in the structure led to varied COX inhibition profiles, suggesting that further optimization could enhance therapeutic efficacy against inflammatory diseases .
- Anticancer Research : Another investigation into pyrrolidine derivatives indicated promising results in inhibiting tumor growth in xenograft models, supporting the hypothesis that structural variations can significantly impact biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
